molecular formula C17H12F2O3 B071546 4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid CAS No. 170950-54-6

4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid

Cat. No. B071546
M. Wt: 302.27 g/mol
InChI Key: IAYOGZUDBMKUQS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . It has a linear formula of C17H16F2O2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H16F2O2 . It has a molecular weight of 290.313 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.313 . Unfortunately, the specific physical and chemical properties of this compound are not available in the resources I found.

Scientific Research Applications

  • Synthesis and Anti-inflammatory Activity : Analogs of 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, containing a double bond or a methyl group, were prepared and evaluated for anti-inflammatory activity. These analogs, however, did not reach the activity of the standard compound, flobufen (Kuchař et al., 1995).

  • Pharmacological Profile : A study on 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) compared it with flobufen. Deoxoflobufen exhibited strong anti-inflammatory, antiarthritic, and immunomodulatory effects, comparable to flobufen but with less toxicity (Bulej et al., 2005).

  • Crystal Structure Analysis : The crystal structure of deoxoflobufen was examined, providing insights into the molecular structure of this compound (Bulej et al., 2004).

  • Structural Study of Flobufen : A study investigated the structure of flobufen and its salts, revealing an unexpected coplanar arrangement of the 2,4-difluorobiphenyl group in the flobufen salt due to molecular packing effects (Jegorov et al., 1997).

  • Derivatives and Anti-inflammatory Effects : Functional derivatives and salts of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid were prepared, and their anti-inflammatory effects were evaluated, with some showing significant activity (Kuchař et al., 1994).

  • Antirheumatic Properties : VUFB-16066, another name for 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, was identified as a compound with potent anti-inflammatory and immunomodulatory effects, indicating potential as an antirheumatic drug (Panajotová et al., 1997).

  • Spectroscopic and Structural Studies : Various studies have been conducted on the spectroscopic and structural properties of derivatives of 4-oxobutanoic acid, contributing to the understanding of their chemical behavior and potential applications in various fields, including pharmacology (Raju et al., 2015).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions of research on this compound could involve further exploration of its biological activities, such as its antimicrobial activity . Additionally, more research could be done to improve the synthesis methods and understand its mechanism of action .

properties

IUPAC Name

3-[4-(2,4-difluorophenyl)benzoyl]but-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2O3/c1-10(8-16(20)21)17(22)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9H,1,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYOGZUDBMKUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)O)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168976
Record name (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-beta-methylene-gamma-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid

CAS RN

170950-54-6
Record name (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-beta-methylene-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170950546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-beta-methylene-gamma-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid
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4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid
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4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid
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4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid
Reactant of Route 6
4-(2',4'-Difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid

Citations

For This Compound
1
Citations
M Kuchař, V Vosátka, M Poppová… - Collection of …, 1995 - cccc.uochb.cas.cz
Analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (I, flobufen), containing a double bond (II, IV, V, VII, VIII) or a methyl group in position 3 (VI) were prepared. Their …
Number of citations: 11 cccc.uochb.cas.cz

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